2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
Description
2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a morpholine ring, a phenyl group, and an acetamide moiety
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-2-3-6-16(15)14-19(23)21-18-8-4-7-17(13-18)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRXUKNPGEOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting 2-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired acetamide.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring under specific conditions, often involving a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it useful in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include:
2-(4-morpholinylcarbonyl)phenyl sulfide: This compound shares the morpholine and phenyl groups but differs in the presence of a sulfide linkage instead of an acetamide moiety.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound also contains a morpholine ring and a phenyl group but includes a boronic acid functional group.
The uniqueness of 2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
